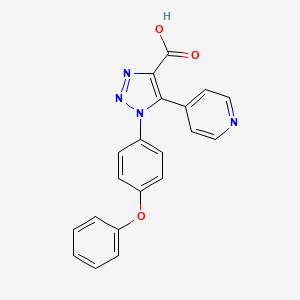
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole-based compounds. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Komsani et al. (2015) reports the synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and alkyl N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carboxylic acid esters, closely related to the compound . These derivatives showed moderate antimicrobial activity, highlighting the potential of triazole derivatives in this field (Komsani, Avula, Koppireddi, Koochana, Usn, & Yadla, 2015).
Corrosion Inhibition
Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, similar to the compound . These were investigated as corrosion inhibitors for mild steel in acidic solutions. The study found that these compounds effectively inhibit corrosion, suggesting potential industrial applications for similar triazole derivatives (Ansari, Quraishi, & Singh, 2014).
Structural and Packing Analysis
Tawfiq et al. (2014) conducted a study on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine, structurally related to the compound . The research focused on identifying trends in intermolecular contact patterns and packing arrangements, providing insights into the crystallization behavior of such compounds. This research could be relevant for understanding the solid-state properties of similar triazole derivatives (Tawfiq, Miller, Al-jeboori, Fennell, Coles, Tizzard, Wilson, & Potgieter, 2014).
Fungicidal Activity
Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moieties, demonstrating moderate to high fungicidal activities against several phytopathogens. This suggests potential agricultural applications for similar triazole compounds (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Synthesis and Modification
Pokhodylo (2018) presented methods for constructing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment, relevant to the synthesis and modification of compounds like 1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. This research provides valuable insights into synthetic approaches for similar compounds (Pokhodylo, 2018).
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(26)18-19(14-10-12-21-13-11-14)24(23-22-18)15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-13H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGMSJJSITZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




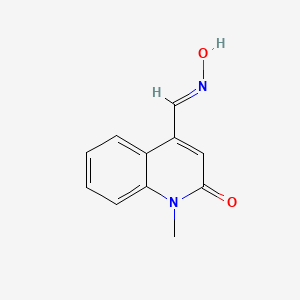

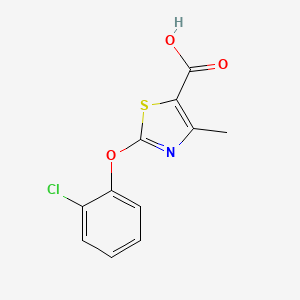
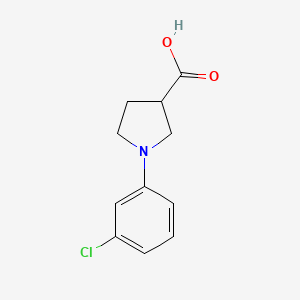

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)

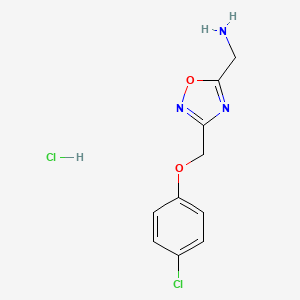
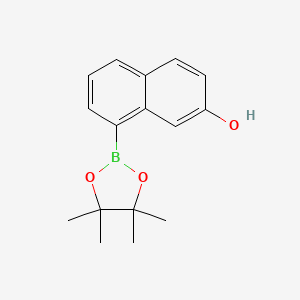
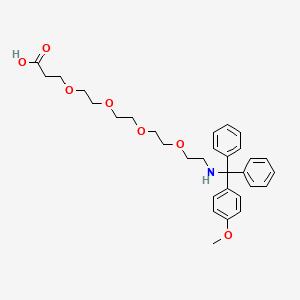

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)
